4-methoxy-1-methyl-5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The 1,2,3-triazole ring could potentially be formed via a [3+2] cycloaddition (also known as a click reaction) between an azide and an alkyne .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the 1,2,3-triazole ring is generally stable but can participate in certain reactions under specific conditions .Scientific Research Applications
Synthesis and Structural Analysis
A significant aspect of the research involves the synthesis and structural analysis of compounds with similar bicyclic and tricyclic frameworks. For instance, the study on the gold(III) tetrachloride salt of L-cocaine demonstrated intra- and intermolecular interactions within similar bicyclic structures, providing insights into their chemical behavior and potential applications in catalysis or as building blocks for more complex molecules (Wood et al., 2007).
Cycloaddition Reactions
Cycloaddition reactions play a crucial role in constructing the bicyclic and tricyclic frameworks found in these compounds. Research on 3-hydroxy-4-pyrones as precursors for 4-methoxy-3-oxidopyridinium ylides underscores the utility of these reactions in synthesizing highly functionalized azabicyclo[3.2.1]octane moieties, which are valuable in the divergent synthesis of natural and non-natural tropane alkaloids (Rumbo et al., 1996).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
The palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to yield dihydropyridinone and related derivatives highlights the compound's potential in synthesizing heterocyclic derivatives. This method showcases the versatility of palladium catalysis in organic synthesis, particularly in constructing complex heterocyclic systems (Bacchi et al., 2005).
Energy Transfer Cycloadditions
Visible-light-promoted [2 + 2] cycloadditions between 1,4-dihydropyridines and olefins demonstrate a method for constructing strained polysubstituted 2-azabicyclo[4.2.0]octanes. This process illustrates the power of photochemistry in generating complex molecules with significant synthetic and potentially pharmaceutical applications (Wang and Lu, 2017).
Conformational Studies
Research into the conformation and pharmacological study of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol provides insights into the structural preferences of these molecules in solution and their potential interactions with biological targets. Such studies are crucial for understanding the biological activities of molecules and designing more effective drugs (Izquierdo et al., 1991).
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the wide range of biological activities of indole derivatives, it can be expected that this compound might have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
4-methoxy-1-methyl-5-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-20-10-14(15(25-2)9-16(20)23)17(24)22-11-3-4-12(22)8-13(7-11)21-6-5-18-19-21/h5-6,9-13H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBGDVLNCKLWJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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